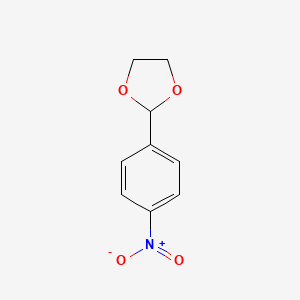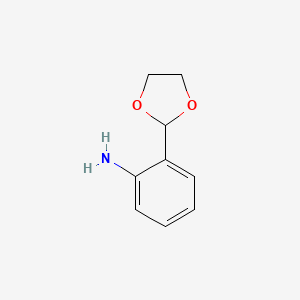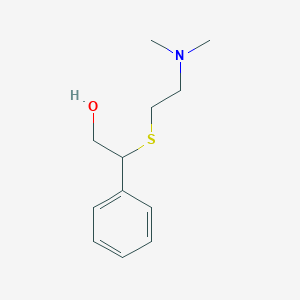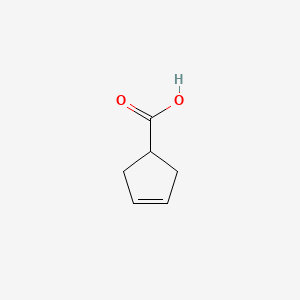
3-Cyclopentene-1-carboxylic acid
Overview
Description
3-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C6H8O2 . It is a clear colorless to slightly yellow liquid . It is used as an intermediate in the production of dolasetron mesylate .
Synthesis Analysis
3-Cyclopentene-1-carboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of 3-Cyclopentene-1-carboxylic acid consists of a five-membered cyclopentene ring with a carboxylic acid group attached . The exact mass of the molecule is 112.052429494 g/mol .
Chemical Reactions Analysis
3-Cyclopentene-1-carboxylic acid, also known as 3-oxocyclopentanecarboxylic acid, is a keto acid derivative . It undergoes Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert-butanol to form the corresponding boc-protected 1-(3-oxo)urea derivative .
Physical And Chemical Properties Analysis
3-Cyclopentene-1-carboxylic acid is a clear colorless to slightly yellow liquid . It has a molecular weight of 112.13 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 37.3 Ų .
Scientific Research Applications
Pharmaceutical Industry
3-Cyclopentene-1-carboxylic acid is used as an intermediate in the synthesis of a variety of drugs . For instance, it is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .
Fragrance Industry
Within the fragrance industry, 3-Cyclopentene-1-carboxylic acid serves as a building block for creating a variety of unique, complex scents .
Dye Synthesis
3-Cyclopentene-1-carboxylic acid also finds application in the synthesis of dyes .
Organic Chemistry Research
In organic chemistry research, 3-Cyclopentene-1-carboxylic acid is used as a starting material in a range of synthetic transformations .
Anticonvulsant Research
1-Cyclopentenecarboxylic acid, a related compound, has been evaluated as a new effective anticonvulsant during the Anticonvulsant Screening Program (ASP) of the Antiepileptic Drug Development Program .
Diels-Alder Reaction
1-Cyclopentenecarboxylic acid has been used in the synthesis of cis-8-hexahydroindanecarboxylic acid via the Diels-Alder reaction with butadiene .
Safety and Hazards
Mechanism of Action
Target of Action
3-Cyclopentene-1-carboxylic acid is a common organic synthesis intermediate . It’s important to note that the targets can vary depending on the specific context in which the compound is used.
Mode of Action
As an organic synthesis intermediate, it can undergo a variety of chemical transformations, such as conversion to esters, amides, or acid chlorides . These transformations can be used to modify the structure of the compound, potentially altering its interaction with biological targets.
Biochemical Pathways
As an intermediate in organic synthesis, it can be involved in the synthesis of a variety of compounds, potentially affecting multiple biochemical pathways depending on the final product .
Result of Action
As an organic synthesis intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
properties
IUPAC Name |
cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSYDLITVYBCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357491 | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentene-1-carboxylic acid | |
CAS RN |
7686-77-3 | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to obtain 3-Cyclopentene-1-carboxylic acid?
A1: Several synthetic routes have been explored for 3-Cyclopentene-1-carboxylic acid. One approach involves using 1,4-dichloro-2-butene as a starting material. [] Another method utilizes a copper-catalyzed addition of ethyl diazoacetate to isoprene, followed by pyrolysis. [] This alternative synthesis aimed to improve the yield and efficiency compared to previous photochemical methods. []
Q2: Are there any derivatives of 3-Cyclopentene-1-carboxylic acid that have shown biological activity?
A2: Yes, research indicates that 1-amino-3-phosphono-3-cyclopentene-1-carboxylic acid and 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid, both derivatives of 3-Cyclopentene-1-carboxylic acid, act as agonists of metabotropic glutamate receptors of group III. [] This suggests potential applications for these derivatives in the field of neuropharmacology.
Q3: What is a key intermediate in the synthesis of 3-Cyclopentene-1-carboxylic acid from 3-cyclopentene-1,1-dicarboxylic acid?
A3: The synthesis of 3-Cyclopentene-1-carboxylic acid often involves the decarboxylation of 3-cyclopentene-1,1-dicarboxylic acid. [] This thermal decomposition reaction leads to the formation of the desired product.
Q4: What is the role of alkylation in the synthesis of 3-Cyclopentene-1-carboxylic acid?
A4: Alkylation, specifically C-alkylation, plays a crucial role in the synthesis of 3-Cyclopentene-1-carboxylic acid. [] While the specific alkylation steps depend on the chosen synthetic route, this reaction type is essential for constructing the cyclopentene ring and introducing the carboxylic acid functionality.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)

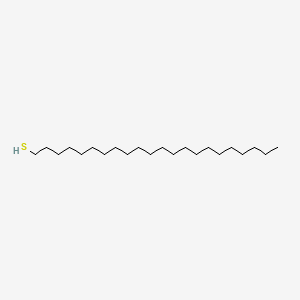
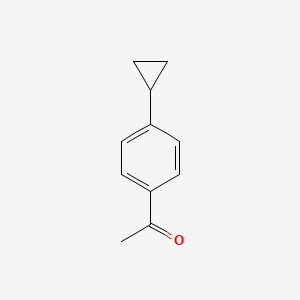
![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
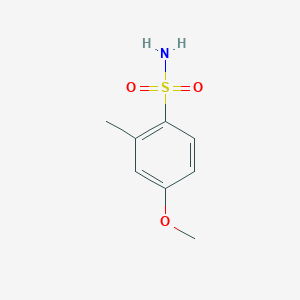
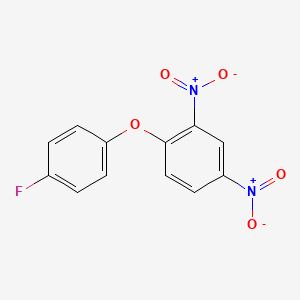
![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)

